molecular formula C6H4ClN3S B6200871 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine CAS No. 2095863-27-5

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine

Katalognummer: B6200871
CAS-Nummer: 2095863-27-5
Molekulargewicht: 185.64 g/mol
InChI-Schlüssel: PEEMIMJYGJVDQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylpyrazine with a thioamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Wissenschaftliche Forschungsanwendungen

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but with a pyridine ring instead of a pyrazine ring.

    Thiazolo[5,4-d]pyrimidines: These compounds have a thiazole ring fused with a pyrimidine ring.

Uniqueness

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This gives it distinct chemical properties and potential biological activities that differ from other similar compounds .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine involves the reaction of 2-amino-6-methylpyrazine with sulfur and phosphorus pentachloride to form 2-chloro-6-methylpyrazine-3-thiol. This intermediate is then reacted with 2-bromo-1-chloroethane to form 2-chloro-6-methyl-3-(2-chloroethyl)pyrazine. The final step involves the reaction of this intermediate with sulfur and sodium azide to form 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine.", "Starting Materials": [ "2-amino-6-methylpyrazine", "sulfur", "phosphorus pentachloride", "2-bromo-1-chloroethane", "sodium azide" ], "Reaction": [ "Step 1: React 2-amino-6-methylpyrazine with sulfur and phosphorus pentachloride to form 2-chloro-6-methylpyrazine-3-thiol.", "Step 2: React 2-chloro-6-methylpyrazine-3-thiol with 2-bromo-1-chloroethane to form 2-chloro-6-methyl-3-(2-chloroethyl)pyrazine.", "Step 3: React 2-chloro-6-methyl-3-(2-chloroethyl)pyrazine with sulfur and sodium azide to form 2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine." ] }

CAS-Nummer

2095863-27-5

Molekularformel

C6H4ClN3S

Molekulargewicht

185.64 g/mol

IUPAC-Name

2-chloro-6-methyl-[1,3]thiazolo[4,5-b]pyrazine

InChI

InChI=1S/C6H4ClN3S/c1-3-2-8-4-5(9-3)11-6(7)10-4/h2H,1H3

InChI-Schlüssel

PEEMIMJYGJVDQH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C2C(=N1)SC(=N2)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.